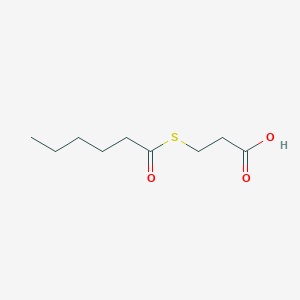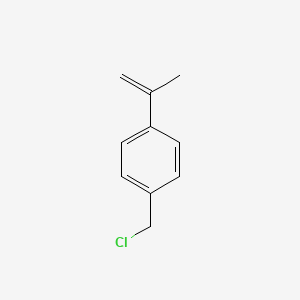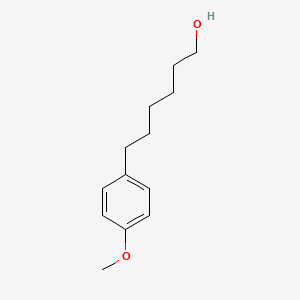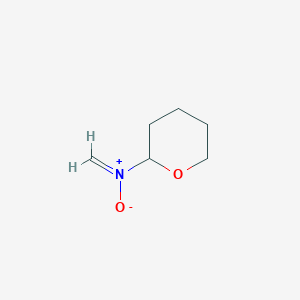![molecular formula C11H16Se2 B14333532 1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene CAS No. 103971-57-9](/img/structure/B14333532.png)
1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene is an organoselenium compound characterized by the presence of selenium atoms attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene typically involves the reaction of 4-methylbenzyl chloride with sodium methylselenolate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium compounds. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding selenides.
Substitution: The methylselanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene involves its interaction with biological molecules through redox reactions. The selenium atoms in the compound can undergo oxidation and reduction, which allows the compound to act as an antioxidant. This redox activity can modulate various cellular pathways and molecular targets, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
1,1-Bis(methylselanyl)ethane: Another organoselenium compound with similar redox properties.
4,4’-Dimethylbibenzyl: A structurally related compound with different functional groups.
Uniqueness: 1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene is unique due to the presence of both selenium atoms and a benzene ring, which imparts distinct chemical and biological properties
Eigenschaften
| 103971-57-9 | |
Molekularformel |
C11H16Se2 |
Molekulargewicht |
306.2 g/mol |
IUPAC-Name |
1-[1,1-bis(methylselanyl)ethyl]-4-methylbenzene |
InChI |
InChI=1S/C11H16Se2/c1-9-5-7-10(8-6-9)11(2,12-3)13-4/h5-8H,1-4H3 |
InChI-Schlüssel |
LZYGYPOHFCDFHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C)([Se]C)[Se]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Oxo-6-azabicyclo[3.2.0]hept-3-ene-6-sulfonyl chloride](/img/structure/B14333450.png)


![N-[(4-Chlorobenzene-1-sulfonyl)methyl]formamide](/img/no-structure.png)
![N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14333487.png)

![[Methyl(phenyl)amino]methanol](/img/structure/B14333498.png)





